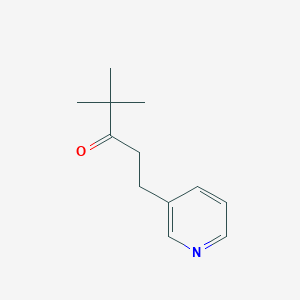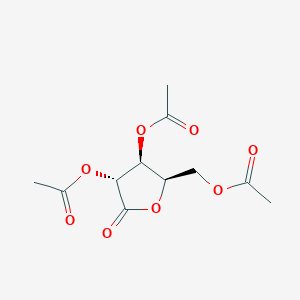
D-Xylonic acid, |A-lactone, 2,3,5-triacetate
Vue d'ensemble
Description
“D-Xylonic acid” is a sugar acid that can be obtained by oxidation of the hemiacetal/aldehyde group of xylose . It’s a five-carbon sugar-acid obtained from xylose oxidation and can be used in several industrial applications, including food, pharmaceutical, and construction industries .
Molecular Structure Analysis
The IUPAC name for D-Xylonic acid is (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid . The C-2 epimer is known as lyxonic acid .
Chemical Reactions Analysis
D-Xylonic acid accumulation is attributed to the overexpression of xylose dehydrogenase concomitant with basal or inefficient expression of enzymes involved in D-xylonic acid assimilation . Redox imbalance and insufficient cofactors contribute to D-xylonic acid accumulation .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Acidity and Lactonization Dynamics
Research by Hummel et al. (2010) delves into the acidity and lactonization of xylonic acid in acidic aqueous solutions, highlighting the equilibrium between xylonic acid/xylonate and the formation of γ- and δ-lactones. This study determined both the lactone hydrolyzation constant and the acid dissociation constant, providing insights into the chemical behavior of xylonic acid derivatives Hummel et al., 2010.
Microbial Production Insights
Nygård et al. (2014) explored the effect of xylC lactonase during the production of D-xylonate in Saccharomyces cerevisiae, revealing the crucial role of lactone ring opening for increased D-xylonate production. This study underscores the importance of enzymatic processes in enhancing the yield of target chemicals from microbial production systems Nygård et al., 2014.
Chemical Synthesis and Applications
The work by Lucas et al. (2009) on the synthesis of 3-Fluoro-Oxetane δ-Amino Acids from D-xylose demonstrates the potential of D-xylose derivatives for synthesizing complex molecules. Their methodology includes steps such as ring contraction and fluorination, highlighting the versatility of D-xylose derivatives in organic synthesis Lucas et al., 2009.
Bioprocess Applications
Zhou et al. (2015) and Toivari et al. (2012) present applications of D-xylonic acid in bioprocessing, including its production from xylose and glycerol and its role as a platform chemical for producing other valuable compounds. These studies indicate the potential of D-xylonic acid in the bioconversion of lignocellulosic materials and as a precursor for various industrial chemicals Zhou et al., 2015; Toivari et al., 2012.
Mécanisme D'action
Target of Action
D-Xylonic acid, |A-lactone, 2,3,5-triacetate is primarily targeted in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones and their derivatives from aldehydes, β-dicarbonyl compounds and urea or thiourea . It acts as a green solvent and an effective catalyst in this process .
Mode of Action
The compound interacts with its targets (aldehydes, β-dicarbonyl compounds and urea or thiourea) to facilitate the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones and their derivatives . It acts both as a solvent and a catalyst, promoting the reaction and leading to excellent yields .
Biochemical Pathways
The biochemical pathways affected by D-Xylonic acid, |A-lactone, 2,3,5-triacetate are primarily those involved in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones and their derivatives . The downstream effects include the production of these compounds, which have various applications in the chemical industry .
Pharmacokinetics
As a catalyst and solvent, it is likely to be involved in the reaction process and then removed during the work-up process . Its impact on bioavailability is therefore primarily related to its role in facilitating the reaction and improving yields .
Result of Action
The molecular and cellular effects of D-Xylonic acid, |A-lactone, 2,3,5-triacetate’s action are the successful synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones and their derivatives . These compounds have various applications in the chemical industry .
Orientations Futures
Overcoming D-xylonic acid accumulation can increase product formation among engineered strains . Engineering strategies involving enzyme engineering, evolutionary engineering, co-utilization of different sugar substrates, and synergy of different pathways could potentially address D-xylonic acid accumulation . This could shed some insights and clarity to those working on XOP in bacteria and its engineering for the development of industrially applicable product-specialist strains .
Propriétés
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-10H,4H2,1-3H3/t8-,9+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIILXWRHIYAEQM-KXUCPTDWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(=O)O1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11821798 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





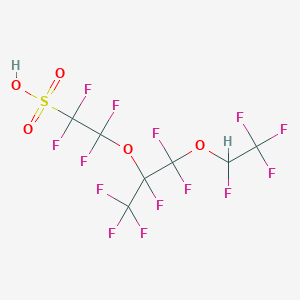
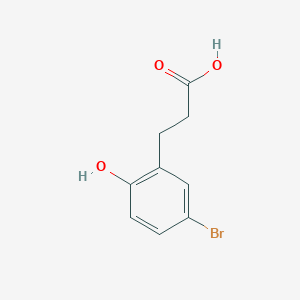
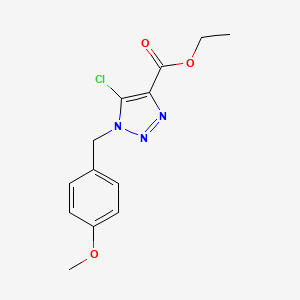
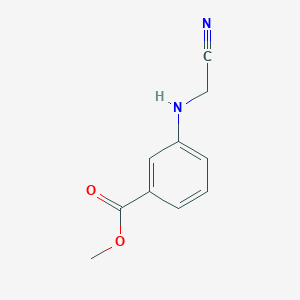
![Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate](/img/structure/B3043149.png)

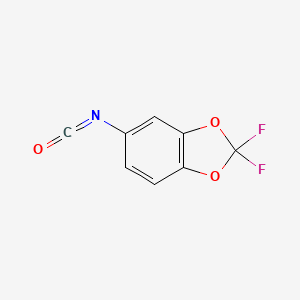



![1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane](/img/structure/B3043157.png)
